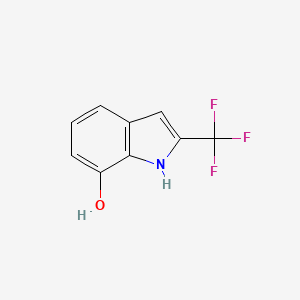
2-(Trifluoromethyl)-1H-indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-indol-7-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the seventh position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in pharmaceutical and agrochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-7-ol may involve large-scale synthesis using similar methods, with optimizations for yield, cost, and environmental impact. Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, dihydroindoles, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-indol-7-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)isonicotinic acid: Used in the construction of molecular topologies and complex molecular structures.
Trifluoromethylated imidazoles: Synthesized via condensation reactions and used in various chemical applications.
Uniqueness: 2-(Trifluoromethyl)-1H-indol-7-ol is unique due to its specific substitution pattern, which combines the bioactivity of the indole ring with the stability and lipophilicity of the trifluoromethyl group. This combination enhances its potential in drug discovery and development, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H6F3NO |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-5-2-1-3-6(14)8(5)13-7/h1-4,13-14H |
Clave InChI |
TXSCHMWAIHGVCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
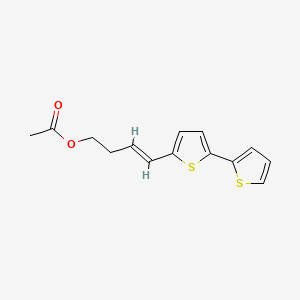


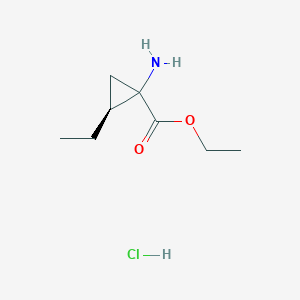
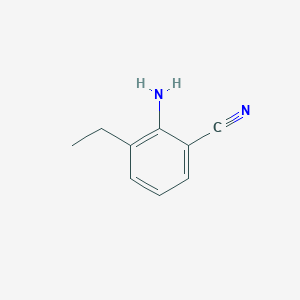

![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

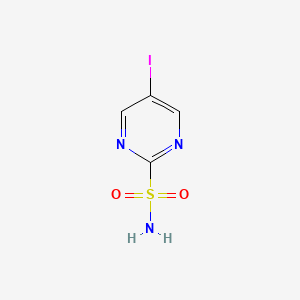
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)


